molecular formula C26H30N4O5S B609583 Niraparib tosylate monohydrate CAS No. 1613220-15-7

Niraparib tosylate monohydrate

Cat. No.: B609583
CAS No.: 1613220-15-7
M. Wt: 510.609
InChI Key: ACNPUCQQZDAPJH-FMOMHUKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Niraparib tosylate monohydrate is an orally bioavailable, hydrated, tosylate salt form of niraparib. Niraparib is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. These enzymes play a crucial role in the repair of DNA damage. By inhibiting these enzymes, niraparib induces cytotoxicity in cancer cells, making it an effective anti-cancer agent. It is primarily used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer .

Scientific Research Applications

Niraparib tosylate monohydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the inhibition of PARP enzymes and the mechanisms of DNA repair.

    Biology: It is used in cellular and molecular biology research to study the effects of DNA damage and repair mechanisms.

    Medicine: It is used in clinical research for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.

    Industry: It is used in the pharmaceutical industry for the development of anti-cancer drugs and therapies

Mechanism of Action

Niraparib is an inhibitor of PARP enzymes, including PARP-1 and PARP-2, that play a role in DNA repair .

Safety and Hazards

Niraparib tosylate monohydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of exposure, it is recommended to flush with copious amounts of water and remove contaminated clothing and shoes . In case of inhalation, it is advised to remove to fresh air and monitor breathing .

Future Directions

Niraparib tosylate monohydrate is being studied in the treatment of other types of cancer . For instance, the U.S. FDA has approved AKEEGA™ (niraparib and abiraterone acetate), the first-and-only dual action tablet for the treatment of patients with BRCA-Positive Metastatic Castration-Resistant Prostate Cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of niraparib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indazole core, followed by the introduction of the piperidine moiety. The final step involves the tosylation to form niraparib tosylate monohydrate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of automated reactors and purification systems helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Niraparib tosylate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

Comparison: Niraparib tosylate monohydrate is unique in its mechanism of action as a PARP inhibitor, specifically targeting PARP-1 and PARP-2 enzymes involved in DNA repair. In contrast, carboplatin works by forming DNA crosslinks that inhibit DNA replication, and bevacizumab inhibits angiogenesis by targeting VEGF. This makes niraparib particularly effective in cancers with defects in DNA repair mechanisms, such as those with BRCA mutations .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNPUCQQZDAPJH-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613220-15-7
Record name Niraparib tosylate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613220157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(4-PIPERIDIN-3-YL)PHENYL)-2H-INDAZOLE-7-CARBOXAMIDE-4-METHYLBENZENE SULFONATE HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIRAPARIB TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195Q483UZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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